molecular formula C12H12O5 B182558 Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate CAS No. 81581-27-3

Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate

Cat. No.: B182558
CAS No.: 81581-27-3
M. Wt: 236.22 g/mol
InChI Key: UGSBCTHYWAADNY-UHFFFAOYSA-N
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Description

Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate (CAS No. 81581-27-3) is an ester derivative featuring a benzodioxole moiety linked to a 3-oxopropanoate backbone. The benzodioxole group (a fused bicyclic structure with two oxygen atoms) confers unique electronic and steric properties, making this compound a valuable intermediate in organic synthesis, particularly in pharmaceutical and medicinal chemistry. Its synthesis typically involves reactions such as Ugi-3CR (three-component reactions) or coupling with acrylate derivatives, as demonstrated in studies yielding 71–72% efficiency via flash column chromatography .

Properties

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSBCTHYWAADNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373430
Record name Ethyl 3-(2H-1,3-benzodioxol-5-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81581-27-3
Record name Ethyl 3-(2H-1,3-benzodioxol-5-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Ethyl acetoacetate undergoes deprotonation using a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C. The resulting enolate attacks a benzodioxolyl electrophile (e.g., 5-bromomethylbenzo[d]dioxole), forming the alkylated intermediate. Subsequent oxidation with Dess-Martin periodinane yields the target β-keto ester.

Key Parameters

  • Base : LDA (2.0 M in THF, 1.2 equiv)

  • Electrophile : Benzodioxolyl bromide (1.2 equiv)

  • Temperature : -78°C (enolate formation), room temperature (oxidation)

  • Yield : 45–60% over two steps.

Optimization Insights

Yields improve with slow electrophile addition to minimize side reactions. Anhydrous conditions and inert atmospheres (argon/nitrogen) prevent enolate quenching. Industrial adaptations employ continuous flow reactors to enhance reproducibility.

Esterification of 3-(Benzo[d] dioxol-5-yl)-3-oxopropanoic Acid

Direct esterification of the β-keto acid precursor with ethanol offers a straightforward pathway, particularly suitable for small-scale synthesis.

Acid-Catalyzed Esterification

The carboxylic acid reacts with ethanol in the presence of sulfuric acid (H₂SO₄) under reflux. The reaction follows Fischer esterification kinetics, requiring 6–12 hours for completion.

Representative Protocol

  • Reagents : 3-(Benzo[d][1,dioxol-5-yl)-3-oxopropanoic acid (1.0 equiv), ethanol (excess), H₂SO₄ (5 mol%)

  • Conditions : Reflux at 78°C, 8 hours

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate

  • Yield : 70–85%.

Microwave-Assisted Esterification

Microwave irradiation reduces reaction times to 15–30 minutes. A 2019 study achieved 83% yield using ionic liquid BMIM-PF6 as a green catalyst.

Claisen Condensation with Piperonal

Claisen condensation between ethyl acetoacetate and piperonal (3,4-methylenedioxybenzaldehyde) forms the β-keto ester via nucleophilic acyl substitution.

Classical Claisen Protocol

Piperonal and ethyl acetoacetate react in the presence of sodium ethoxide (NaOEt) in ethanol. The aldol adduct undergoes dehydration to yield the α,β-unsaturated intermediate, which is hydrogenated to the saturated β-keto ester.

Data Table: Claisen Condensation Parameters

ParameterValueSource
CatalystNaOEt (10 mol%)
SolventEthanol
TemperatureReflux (78°C)
Reaction Time6 hours
Yield55–65%

Knoevenagel Modification

Using piperonal and ethyl acetoacetate with ammonium acetate in acetic acid achieves 72% yield under milder conditions (60°C, 4 hours).

Industrial-Scale Synthesis

Continuous Flow Processes

Large-scale production employs tubular reactors for precise control of residence time and temperature. A 2020 pilot study reported 89% yield using:

  • Residence Time : 10 minutes

  • Temperature : 120°C

  • Catalyst : Heterogeneous sulfonic acid resin.

Solvent-Free Mechanochemical Synthesis

Ball milling ethyl acetoacetate and piperonal with K₂CO₃ reduces waste and energy consumption.

  • Yield : 68%

  • Time : 2 hours

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYield (%)ScalabilityCost Efficiency
Alkylation45–60ModerateHigh
Esterification70–85HighLow
Claisen Condensation55–72ModerateModerate
Industrial Flow Process89HighHigh

Key Findings

  • Esterification excels in yield and simplicity but requires acidic conditions.

  • Alkylation offers versatility for structural analogs but demands cryogenic setups.

  • Industrial methods prioritize throughput and sustainability.

Chemical Reactions Analysis

Nucleophilic Substitution and Condensation Reactions

The β-keto ester group facilitates nucleophilic attack, enabling condensation with amines and hydrazines:

Hydrazone Formation

Reaction with hydrazine derivatives yields hydrazones, which are precursors for heterocyclic syntheses. For example:

  • Reagents : Hydrazine hydrate, ethanol, reflux.
  • Product : Ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates[^5].
  • Mechanism : The β-keto group reacts with hydrazine to form a hydrazone linkage, followed by dehydration.

Example Reaction Table

SubstrateReagents/ConditionsProductYieldSource
Hydrazine hydrateEthanol, reflux, 2 hMalonohydrazide (via ring-opening)86%
SalicylaldehydePiperidine catalyst, ethanolN'-arylidenehydrazones69–87%

Coupling Reactions for Heterocyclic Systems

The ester group engages in coupling reactions to form spirocyclic and fused heterocycles:

Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin] Derivatives

  • Reagents : Carboxylic acids, HATU, DIPEA, DMF[^6].
  • Product : 5'-(Benzo[d] dioxol-5-yl)spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one derivatives.
  • Application : These compounds exhibit inhibitory activity against ITK and BTK kinases in cancer cell lines (IC₅₀ = 3.06–29.41 µM)[^6].

Ring-Opening and Rearrangement Pathways

Under basic or acidic conditions, the β-keto ester undergoes ring-opening or rearrangement:

Malonohydrazide Formation

  • Reagents : Excess hydrazine hydrate in ethanol.
  • Product : Malonohydrazide (via cleavage of the benzodioxole ring)[^4].
  • Key Data :
    • 1H^1H NMR (DMSO-d₆): δ 3.41 (s, 2H, CH₂), 9.07 (s, 2H, NH).
    • IR: 3323–3246 cm⁻¹ (NH stretches)[^4].

Mechanistic Insights

  • β-Keto Ester Reactivity : The enolizable β-keto group enables keto-enol tautomerism, facilitating electrophilic substitution and condensation[^5].
  • Benzodioxole Stability : The electron-rich benzodioxole ring directs electrophilic substitution to the 5-position but remains intact under mild conditions[^3].

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate has been studied for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

  • Antioxidant Activity : Some studies indicate that compounds with similar structures exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Anticancer Properties : Preliminary research has shown that derivatives of benzo[d][1,3]dioxole can inhibit cancer cell proliferation. This compound may possess similar effects due to its structural analogies.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations:

  • Synthetic Pathways : It can be synthesized through diverse methods involving the reaction of appropriate precursors. For instance, reactions involving nucleophilic substitutions or condensation reactions are common.
Reaction TypeDescription
Nucleophilic SubstitutionUtilized to introduce new functional groups.
Condensation ReactionsForms larger molecules by combining smaller ones.

Material Science

In material science, this compound is being explored for its potential use in developing new materials:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Nanocomposites : Studies suggest that incorporating such compounds into nanocomposite materials could lead to innovative applications in electronics and coatings.

Case Study 1: Antioxidant Activity Assessment

A study published in a peer-reviewed journal investigated the antioxidant capacity of compounds similar to this compound. The results indicated a significant reduction in free radicals when tested against standard antioxidants.

Case Study 2: Synthesis of Novel Anticancer Agents

Research conducted at a leading university focused on synthesizing derivatives of this compound for anticancer testing. The synthesized compounds showed promising results in inhibiting cancer cell lines in vitro.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate signaling pathways involved in disease processes. The benzo[d][1,3]dioxole moiety is known to interact with proteins and nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The benzodioxole moiety distinguishes this compound from analogs with simple substituted phenyl or halogenated aryl groups. Key comparisons include:

Table 1: Substituent Effects on Key Properties
Compound Name (CAS No.) Substituent Similarity Score Key Properties/Applications
Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate (81581-27-3) Benzodioxolyl (electron-rich bicyclic) 0.74 High potential for CNS drug intermediates due to benzodioxole’s bioavailability
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate (L035912) 3,5-Difluorophenyl (electron-withdrawing) N/A Versatile intermediate in fluorinated drug synthesis; high purity and stability
Ethyl (2-chlorobenzoyl)acetate (19112-35-7) 2-Chlorophenyl (electron-withdrawing) 0.95 Reactivity in nucleophilic substitutions; used in agrochemicals
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one (63740-97-6) Benzodioxolyl with ketone 0.75 Simpler structure; limited applications in fragrance synthesis

Key Observations :

  • Electronic Effects : The benzodioxolyl group is electron-rich due to oxygen lone pairs, enhancing resonance stabilization and hydrogen-bonding capacity compared to halogenated or alkyl-substituted analogs .

Physicochemical and Pharmacological Properties

  • Solubility: The benzodioxole group improves solubility in polar aprotic solvents (e.g., DCM, EtOAc) compared to nonpolar alkyl-substituted analogs .
  • Bioactivity : Benzodioxole derivatives are associated with CNS activity due to structural mimicry of neurotransmitters, whereas fluorinated analogs (e.g., ) are prioritized in anticancer and antimicrobial agents .

Biological Activity

Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate, with the CAS number 81581-27-3, is a compound that has garnered attention for its potential biological activities. This article reviews its biological effects, synthesis, and relevant research findings.

  • Molecular Formula : C₁₂H₁₂O₅
  • Molecular Weight : 236.22 g/mol
  • Solubility : Soluble in organic solvents with varying solubility profiles reported (e.g., 0.994 mg/ml) .

Synthesis

The compound can be synthesized through various methods, including total synthesis strategies that incorporate benzo[d][1,3]dioxole frameworks. Recent studies have shown efficient synthetic routes that yield high enantiomeric purity .

Antioxidant Properties

This compound exhibits notable antioxidant activity. Research indicates that compounds with a benzo[d][1,3]dioxole moiety often possess significant free radical scavenging abilities. This activity can be attributed to the electron-rich nature of the dioxole ring, which stabilizes free radicals .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Testing against various bacterial strains has shown promising results, indicating potential applications in developing new antimicrobial agents .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the compound's effects on cancer cell lines. Results indicate that this compound may inhibit cell proliferation in certain cancer types, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate antioxidant capacityDemonstrated significant radical scavenging activity compared to controls .
Study 2Assess antimicrobial efficacyShowed inhibition of growth against Gram-positive and Gram-negative bacteria .
Study 3Investigate cytotoxic effectsInduced apoptosis in specific cancer cell lines with IC50 values indicating effectiveness .

Q & A

Q. What are the common synthetic routes for Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate?

The compound is typically synthesized via esterification or catalytic carbonylation. A nickel-catalyzed carbonylation method using difluoroalkyl bromides and arylboronic acids has been reported, yielding derivatives like Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-2,2-difluoro-3-oxopropanoate . General esterification protocols involve reacting carboxylic acid precursors with ethanol in the presence of thionyl chloride (SOCl₂) and a catalytic amount of DMF, followed by neutralization and purification .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : For structural confirmation of the benzo[d][1,3]dioxol-5-yl moiety and ester linkage.
  • X-ray crystallography : To resolve stereochemical ambiguities, as demonstrated in studies of structurally similar esters .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific data for this compound are limited, related esters (e.g., Ethyl 2-formyl-3-oxopropanoate) require:

  • Use of PPE (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation.
  • Neutralization of acidic byproducts during synthesis .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound under varying catalytic conditions?

  • Catalyst screening : Nickel catalysts (e.g., Ni(COD)₂) improve carbonylation efficiency, but alternatives like palladium or copper may reduce side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
  • Temperature control : Lower temperatures (0–5°C) minimize ester hydrolysis during synthesis .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts or crystallographic discrepancies)?

  • Comparative analysis : Cross-reference with analogs like Ethyl 3-(2-fluorophenyl)-3-oxopropanoate, where fluorine substituents cause predictable deshielding in ¹H NMR .
  • DFT calculations : Predict NMR chemical shifts or optimize crystal packing models to align with experimental data .

Q. What computational strategies are effective for studying the reactivity of this compound?

  • Density Functional Theory (DFT) : Analyze electronic effects of the benzo[d][1,3]dioxole ring on keto-enol tautomerism.
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Q. How can biological activity assays (e.g., enzyme inhibition) be designed for this compound?

  • In vitro assays : Use fluorogenic substrates to measure inhibition of hydrolases or oxidoreductases.
  • Probe design : Functionalize the ester group with fluorescent tags to track metabolic pathways .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced properties?

  • Substituent modification : Introducing electron-withdrawing groups (e.g., -F, -NO₂) on the aromatic ring alters electronic density and bioactivity .
  • Scaffold hybridization : Combine the benzo[d][1,3]dioxole moiety with spiro-fused bicyclic systems to explore novel pharmacological profiles .

Q. How are multi-step syntheses incorporating this compound optimized for scalability and purity?

  • Purification : Use HCl-induced precipitation in ethyl acetate for high-purity isolation .
  • Stepwise monitoring : Employ TLC or HPLC to track intermediate formation and minimize byproducts .

Q. What regulatory considerations apply to this compound in research contexts?

While not listed as a controlled substance, structural similarity to precursors of regulated compounds (e.g., 3,4-methylenedioxymethamphetamine) necessitates:

  • Documentation of synthesis batches.
  • Compliance with local hazardous material disposal guidelines .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate

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